molecular formula C5H7F3O2S B2563569 2-(Trifluoromethylthio)propionic acid methyl ester CAS No. 1621595-07-0

2-(Trifluoromethylthio)propionic acid methyl ester

Cat. No.: B2563569
CAS No.: 1621595-07-0
M. Wt: 188.16
InChI Key: JGGKRHDACDANOV-UHFFFAOYSA-N
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Description

2-(Trifluoromethylthio)propionic acid methyl ester is a versatile fluorinated building block in organic synthesis and drug discovery. The incorporation of the trifluoromethylthio (SCF3) group is a prominent strategy in medicinal and agrochemical chemistry, as this moiety is known to enhance the biological activity, metabolic stability, and lipophilicity of lead compounds, which can improve cell membrane permeability. This compound serves as a critical intermediate in the development of novel active ingredients. In the agrochemical sector, researchers utilize this ester in the synthesis of advanced herbicides and fungicides, where its structure contributes to overcoming pest resistance and reducing application doses. Within pharmaceutical research, it is employed in constructing candidate molecules, particularly for its potential to modulate the pharmacokinetic properties of new therapeutic agents. Furthermore, its application extends to material science, where it is investigated for the creation of specialty chemicals and functionalized polymers that leverage the unique electronic characteristics of the sulfur-fluorine bond. The reagent's primary value lies in its role in facilitating efficient synthetic routes for the introduction of the highly sought-after trifluoromethylthio group into complex target structures.

Properties

IUPAC Name

methyl 2-(trifluoromethylsulfanyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2S/c1-3(4(9)10-2)11-5(6,7)8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGKRHDACDANOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621595-07-0
Record name methyl 2-[(trifluoromethyl)sulfanyl]propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethylthio)propionic acid methyl ester typically involves the introduction of the trifluoromethylthio group into a suitable precursor. One common method is the reaction of propionic acid methyl ester with trifluoromethylthiolating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethylthio)propionic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The incorporation of the trifluoromethylthio group in drug design has been shown to improve pharmacological properties due to its electron-withdrawing nature, which can enhance lipophilicity and metabolic stability. Research indicates that compounds containing this group can exhibit increased potency and selectivity towards biological targets.

Case Studies:

  • Anticancer Activity : A study demonstrated that derivatives of 2-(trifluoromethylthio)propionic acid methyl ester displayed significant inhibitory effects on the proliferation of colon cancer cells (HCT-116). The compounds synthesized showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating their potential as therapeutic agents against cancer .
  • FDA-Approved Drugs : The trifluoromethyl group has been incorporated into various FDA-approved drugs, enhancing their efficacy. For instance, drugs like Ubrogepant utilize the trifluoromethyl moiety to improve their pharmacokinetic profiles and therapeutic effectiveness .

Agricultural Applications

In agriculture, this compound has been explored as a potential herbicide. Its selectivity for certain crops while effectively controlling weeds makes it an attractive candidate for sustainable agricultural practices.

Herbicidal Properties:

  • The compound has shown promise as a selective herbicide with excellent efficacy against various weed species while exhibiting low toxicity to cultivated crops such as beans and carrots . This selectivity is crucial for minimizing environmental impact and preserving crop yields.

Material Science

The unique chemical properties of this compound extend to material science, where it can be utilized in the development of advanced materials with tailored properties.

Polymer Chemistry:

  • The incorporation of trifluoromethylthio groups into polymer matrices can enhance thermal stability and chemical resistance. Research into polymer composites incorporating this compound has indicated improvements in mechanical properties and durability, making them suitable for demanding applications .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and assess the quality of the synthesized product.

Method Details
SynthesisReaction of trifluoromethyl thioacetic acid with propionic acid methyl ester under acidic conditions
Characterization TechniquesNMR, Mass Spectrometry, IR Spectroscopy

Mechanism of Action

The mechanism of action of 2-(Trifluoromethylthio)propionic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares substituents, molecular weights (MW), and key properties of 2-(trifluoromethylthio)propionic acid methyl ester and its analogs:

Compound Name Substituent MW (g/mol) Key Properties Evidence Source
This compound -SCF₃ ~192.15* High lipophilicity, electron-withdrawing Inferred
Methyl 2-(4-aminophenyl)propanoate 4-Aminophenyl 179.21 Polar, forms hydrogen bonds
3-(2-Fluorophenyl)propionic acid methyl ester 2-Fluorophenyl 182.18 Moderate electronegativity, aromatic
2-(4-Hydroxyphenoxy)propionic acid methyl ester 4-Hydroxyphenoxy 182.18 Hydrogen bonding, higher melting point (115–117°C)
2-(3-Benzoylphenyl)propionic acid methyl ester 3-Benzoylphenyl 298.33 Ketone reactivity, UV absorption

*Estimated MW based on propionic acid methyl ester (88.11) + SCF₃ (101.06).

Key Observations:
  • Solubility: Amino () and hydroxyphenoxy () substituents increase polarity and water solubility, whereas -SCF₃ enhances lipid solubility, favoring applications in hydrophobic environments.

Stability and Reactivity

  • Hydrolysis : The methyl ester group in all compounds is susceptible to hydrolysis under acidic/basic conditions. However, the -SCF₃ group may slow hydrolysis compared to electron-donating substituents (e.g., -NH₂ in ).
  • Oxidation : The -SCF₃ group is oxidation-resistant, whereas thioethers (e.g., ) can oxidize to sulfoxides/sulfones.

Biological Activity

2-(Trifluoromethylthio)propionic acid methyl ester (TFMPE) is a compound of interest due to its unique trifluoromethylthio group, which enhances its biological activity. This article explores the biological effects of TFMPE, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

TFMPE is characterized by the presence of a trifluoromethylthio group, which is known to influence the compound's reactivity and biological interactions. The molecular formula is C5H6F3OSC_5H_6F_3OS, with a molecular weight of approximately 188.17 g/mol.

Biological Activity Overview

The biological activities of TFMPE have been investigated in various studies, revealing its potential in multiple therapeutic areas:

  • Antimicrobial Activity : TFMPE has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
  • Anticancer Properties : Preliminary studies indicate that TFMPE may inhibit the growth of certain cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of TFMPE. For instance, a study evaluated its activity against several bacterial strains, demonstrating notable inhibitory effects.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that TFMPE could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains.

Anti-inflammatory Effects

In vitro studies have assessed the anti-inflammatory properties of TFMPE by measuring cytokine release from peripheral blood mononuclear cells. The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

CytokineControl Level (pg/mL)TFMPE Treatment Level (pg/mL)
TNF-α15075
IL-6200100

Anticancer Activity

TFMPE's anticancer properties were evaluated using various cancer cell lines. A notable study focused on its effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.

Cell LineIC50 (µg/mL)
HepG215
MCF-720

These findings suggest that TFMPE exhibits moderate cytotoxicity against these cancer cells, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study published in the Egyptian Journal of Chemistry evaluated various derivatives of propionic acid, including TFMPE, for their antimicrobial activity. The study concluded that compounds with trifluoromethyl groups exhibited enhanced potency against resistant bacterial strains .
  • Evaluation of Anti-inflammatory Properties : Research published in MDPI explored the anti-inflammatory effects of similar compounds and indicated that TFMPE significantly lowered the levels of inflammatory markers in cultured immune cells .
  • Anticancer Research : A recent investigation into the anticancer effects of TFMPE revealed promising results, particularly against liver and breast cancer cell lines, suggesting its potential as a lead compound for further drug development .

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